

Vinaginsenoside R8: A Technical Guide for Researchers

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Compound of Interest		
Compound Name:	Vinaginsenoside R8	
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An In-depth Examination of the Chemical Structure, Properties, and Biological Activities of a Promising Dammarane-type Saponin

Introduction

Vinaginsenoside R8 is a dammarane-type triterpenoid saponin isolated from the rhizomes of Panacis majoris, a plant belonging to the Araliaceae family.[1][2] As a member of the ginsenoside family, which are the primary active constituents of Panax species,

Vinaginsenoside R8 is of significant interest to the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Vinaginsenoside R8, with a focus on presenting detailed experimental data and methodologies for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

Vinaginsenoside R8 is characterized by a dammarane triterpenoid aglycone with sugar moieties attached. Its systematic IUPAC name is $(3\beta,12\beta,23E)$ -20- $(\beta$ -D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside. The structural elucidation of **Vinaginsenoside R8** and related compounds is typically achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: Chemical Identification of Vinaginsenoside R8



Identifier	Value
Chemical Formula	C48H82O19
Molecular Weight	963.15 g/mol
CAS Number	156042-22-7
IUPAC Name	(3β,12β,23E)-20-(β-D-glucopyranosyloxy)-12,25-dihydroxydammar-23-en-3-yl 2-O-β-D-glucopyranosyl-β-D-glucopyranoside
Synonyms	Ginsenoside M6a

Physicochemical Properties

The physicochemical properties of **Vinaginsenoside R8** are crucial for its handling, formulation, and pharmacokinetic profiling. While comprehensive experimental data is not widely published, some key properties have been reported or can be predicted.

Table 2: Physicochemical Properties of Vinaginsenoside R8

Property	Value	Source
Physical State	Solid	Predicted
Purity	≥98.0%	Commercial Suppliers
Storage Temperature	0-8 °C	Commercial Suppliers
Solubility	Information not available	
Melting Point	Information not available	
Optical Rotation	Information not available	

Experimental Protocols



Isolation and Purification of Vinaginsenoside R8 from Panacis majoris

While a specific detailed protocol for the isolation of **Vinaginsenoside R8** is not readily available in the public domain, a general methodology for the extraction and purification of ginsenosides from Panax species can be described. This typically involves solvent extraction followed by various chromatographic techniques.

Experimental Workflow: General Isolation of Ginsenosides



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A generalized workflow for the isolation and purification of ginsenosides.

Methodology:

- Extraction: The air-dried and powdered rhizomes of Panacis majoris are extracted with a suitable solvent, such as methanol or ethanol, at room temperature or under reflux. This process is typically repeated multiple times to ensure exhaustive extraction.
- Concentration: The combined extracts are then concentrated under reduced pressure to yield a crude extract.
- Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The saponin-rich fraction is typically found in the n-butanol layer.
- Column Chromatography: The n-butanol fraction is subjected to column chromatography on silica gel or a macroporous resin, eluting with a gradient of solvents (e.g., chloroformmethanol-water or ethyl acetate-ethanol-water) to separate the components based on polarity.



Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing
 Vinaginsenoside R8 are further purified by preparative reversed-phase HPLC on a C18 column to yield the pure compound.

Structural Elucidation

The definitive structure of **Vinaginsenoside R8** is determined using a combination of spectroscopic methods:

- Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine
 the exact molecular formula. Tandem MS (MS/MS) experiments provide information about
 the structure of the aglycone and the sequence of the sugar moieties through fragmentation
 analysis.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to determine the complete structure, including the stereochemistry of the aglycone and the glycosidic linkages.

Due to the lack of publicly available NMR data for **Vinaginsenoside R8**, a detailed table of chemical shifts cannot be provided at this time.

Biological Activities and Mechanism of Action

Vinaginsenoside R8 has been reported to exhibit antiplatelet aggregation activity. Further research into other potential biological effects is ongoing, with many ginsenosides demonstrating anti-inflammatory, antioxidant, and neuroprotective properties.

Antiplatelet Aggregation Activity

Vinaginsenoside R8 has been shown to inhibit adenosine diphosphate (ADP)-induced platelet aggregation with an IC $_{50}$ value of 25.18 μ M.

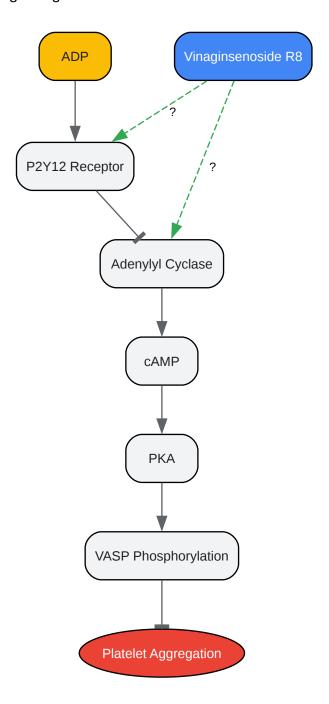
Table 3: In Vitro Biological Activity of Vinaginsenoside R8

Activity	Assay	Target/Inducer	Result (IC50)
Antiplatelet Aggregation	Platelet Aggregometry	ADP	25.18 μΜ



Potential Signaling Pathway for Antiplatelet Aggregation

While the specific signaling pathway for **Vinaginsenoside R8**'s antiplatelet activity has not been fully elucidated, other ginsenosides are known to interfere with key signaling molecules in platelet activation. A plausible mechanism could involve the modulation of intracellular calcium levels, inhibition of thromboxane A2 synthesis, or interference with the GPVI collagen receptor or P2Y12 ADP receptor signaling cascades.



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A hypothetical signaling pathway for the antiplatelet effect of Vinaginsenoside R8.

Conclusion

Vinaginsenoside R8 is a promising natural product with demonstrated antiplatelet aggregation activity. This technical guide has summarized the current knowledge regarding its chemical structure, properties, and biological effects. Further research is warranted to fully elucidate its mechanism of action, explore its potential in other therapeutic areas such as inflammation and neuroprotection, and to develop standardized protocols for its isolation and characterization. The information provided herein serves as a valuable resource for scientists and researchers dedicated to advancing the field of natural product-based drug discovery.

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References

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